
1-Methyl-3,6-diphenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,6-diphenylpyridin-2(1H)-one is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,6-diphenylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a methyl-substituted phenylacetylene with a diphenyl-substituted nitrile in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,6-diphenylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the pyridine ring to form piperidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, organometallic reagents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3,6-diphenylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,6-diphenylpyridin-4(1H)-one
- 1-Methyl-2,4-diphenylpyridin-3(1H)-one
Uniqueness
1-Methyl-3,6-diphenylpyridin-2(1H)-one might be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
63996-20-3 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-methyl-3,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C18H15NO/c1-19-17(15-10-6-3-7-11-15)13-12-16(18(19)20)14-8-4-2-5-9-14/h2-13H,1H3 |
InChI Key |
KCKSFDAMVVXHOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
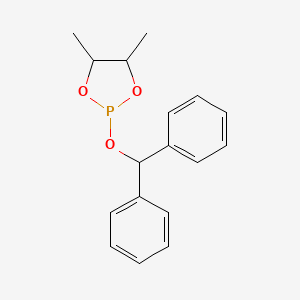
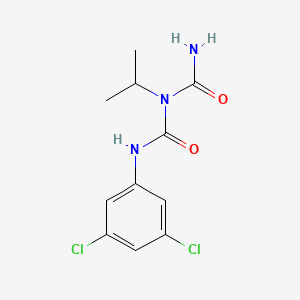
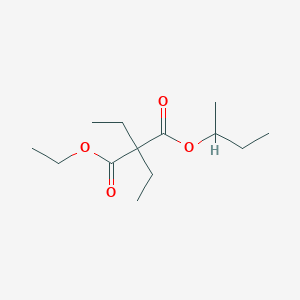
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
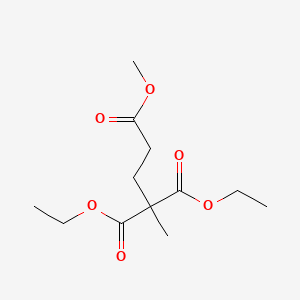
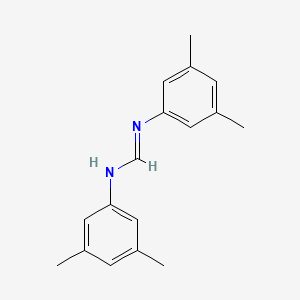
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)

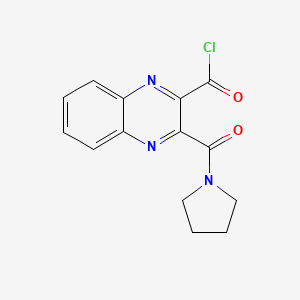
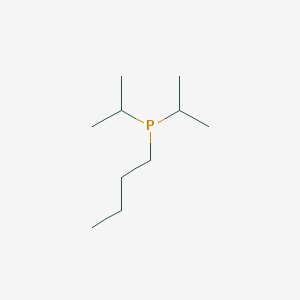
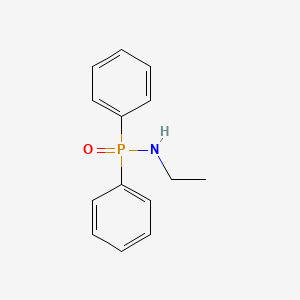
![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
